molecular formula C13H12N2O3S B2599250 (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone CAS No. 96248-69-0

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2599250
CAS No.: 96248-69-0
M. Wt: 276.31
InChI Key: WICSMAUKIUZQOM-UHFFFAOYSA-N
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Description

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure is based on the benzo[b]thiophene scaffold, which is a privileged structure in medicinal chemistry for designing inhibitors of biologically relevant enzymes . Specifically, close analogs of this compound, which feature the benzo[b]thiophene-2-carbonyl group linked to a nitrogen-containing heterocycle like piperazine, have been identified in published studies as covalent inhibitors of the RhoA GTPase . RhoA is a key molecular switch that regulates critical cellular processes such as cell morphology, movement, and behaviour, and its overexpression and aberrant activation are known to promote tumour growth and metastasis . By targeting the RhoA/ROCK signaling pathway, these related inhibitors have demonstrated an ability to significantly suppress the proliferation, migration, and invasion of aggressive cancer cell lines, such as triple-negative breast cancer MDA-MB-231 cells . The nitro substituent on the benzo[b]thiophene core can be a critical pharmacophore, influencing the compound's electronic properties and its potential to interact with biological targets. Furthermore, the pyrrolidine-1-yl group is a common pharmacophore that can contribute to favorable pharmacokinetic properties and target binding. This combination makes this compound a valuable research tool for scientists investigating the pathophysiological roles of Rho GTPases and for exploring new therapeutic strategies to inhibit cancer metastasis. Research using this compound may also provide insights for the development of other enzyme inhibitors, such as for kinases involved in pre-mRNA splicing like Clk1, given the established use of similar benzothiophene carboxamides in this area .

Properties

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICSMAUKIUZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-nitrobenzo[b]thiophene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine group and nitro-thiophene system participate in nucleophilic substitutions under specific conditions:

  • Reaction with Grignard Reagents :
    In the presence of p-tolyl magnesium bromide, the sulfur atom in the benzo[b]thiophene ring undergoes substitution to form sulfane derivatives. Subsequent oxidation with meta-chloroperbenzoic acid (MCPBA) yields sulfones (e.g., 4a in Scheme 2 of ).
    Key Conditions :

    • Solvent: THF or dichloromethane

    • Oxidizing agent: MCPBA in dichloromethane at 0°C → RT

    • Yield: >85%

  • Aromatic Substitution :
    The nitro group activates the thiophene ring for electrophilic substitution. For example, reactions with β-naphthol in DMSO/K₂CO₃ produce fused polyheterocyclic systems (e.g., 5a–f ) via double nucleophilic attack (Scheme 3 of ).
    Key Conditions :

    • Solvent: DMSO

    • Base: K₂CO₃

    • Reaction time: 24 h at RT

    • Yield: 88–95%

Reduction Reactions

The nitro group is reducible under catalytic hydrogenation:

  • Nitro → Amine Conversion :
    Hydrogenation over Pd/C in methanol reduces the nitro group to an amine, forming (5-aminobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone.
    Key Conditions :

    • Catalyst: 10% Pd/C

    • Solvent: Methanol

    • H₂ pressure: 1 atm

    • Reaction time: 6 days

    • Yield: 93%

Condensation Reactions

The compound participates in hydrazone formation, a key step in synthesizing bioactive derivatives:

  • Reaction with Aldehydes :
    Condensation with aromatic or heterocyclic aldehydes (e.g., 5-nitrothiophene-2-carbaldehyde) forms hydrazone derivatives. These reactions are critical in developing anticancer agents (e.g., 13 in ).
    Key Conditions :

    • Solvent: Ethanol or methanol

    • Catalyst: Acetic acid (catalytic)

    • Reaction time: 12–24 h at reflux

    • Yield: 70–90%

Cyclization Reactions

The nitro-thiophene system facilitates cyclization to form fused heterocycles:

  • Formation of Pyridopyrimidines :
    Reactions with 2-aminopyridines yield 4H-pyrido[1,2-a]pyrimidines (e.g., 24 in ). Subsequent nucleophilic substitution with piperazine derivatives produces bioactive analogues.
    Key Conditions :

    • Solvent: THF

    • Temperature: Reflux

    • Yield: 81–86%

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Nucleophilic substitutionp-Tolyl MgBr, MCPBASulfone derivatives (e.g., 4a )>85%
Catalytic hydrogenationH₂/Pd/C, MeOHAmine derivative93%
Hydrazone formationAldehydes, EtOH, refluxAnticancer hydrazones (e.g., 13 )70–90%
Cyclization2-Aminopyridines, THF, refluxPyridopyrimidines (e.g., 24 )81–86%

Mechanistic Insights

  • Nitro Group Effects : The electron-withdrawing nitro group enhances electrophilic substitution at the thiophene ring while stabilizing intermediates in cyclization reactions .

  • Pyrrolidine Reactivity : The pyrrolidine moiety acts as a weak base, facilitating deprotonation in condensations and substitutions .

  • Stereochemical Outcomes : Reactions like hydrazone formation produce single diastereomers due to steric constraints from the benzo[b]thiophene core .

Scientific Research Applications

Antiviral Activity

Recent studies have focused on the potential of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone as an antiviral agent. Its structural features suggest that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, similar compounds have shown efficacy against HIV-1 by acting as dual inhibitors of reverse transcriptase-associated functions, which could be extrapolated to this compound based on its chemical structure .

Cancer Treatment

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzo[b]thiophene structures can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The pyrrolidine moiety enhances the compound's ability to penetrate biological membranes, potentially increasing its therapeutic index .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. The initial reaction typically involves the condensation of 5-nitrobenzo[b]thiophene with pyrrolidine derivatives under controlled conditions, often utilizing solvents like ethanol or methanol for better solubility and reaction kinetics.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
15-Nitrobenzo[b]thiophene + PyrrolidineReflux in ethanolThis compound
2Product + Acetic AcidRefluxPurified compound

Case Study: Antiviral Screening

In a recent case study, a series of compounds structurally related to this compound were screened for antiviral activity against HIV. The results indicated that modifications to the nitrogen-containing heterocycle significantly influenced antiviral potency, suggesting that further structural optimization could yield more effective agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds demonstrated that the introduction of electron-withdrawing groups at specific positions on the thiophene ring enhanced cytotoxicity against various cancer cell lines. This finding underscores the importance of structural diversity in developing effective cancer therapeutics .

Mechanism of Action

The mechanism of action of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone Benzo[b]thiophene 5-NO₂, 2-(pyrrolidin-1-yl)methanone C₁₂H₁₀N₂O₃S* Hypothesized kinase inhibitor -
(4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)phenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Benzo[b]thiophene + pyrimidine 2-Aminopyrimidine, 4-pyrrolidinylpiperidine C₂₉H₂₈N₆OS Kinase inhibition (e.g., Bcr-Abl)
(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone Imidazothiadiazole 5-CH₃, 4-Cl-C₆H₄-pyrrolidine C₁₆H₁₅ClN₄OS Anticancer/antimicrobial activity
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one Thiophene 2-pyrrolidinyl, butanone C₁₄H₁₂OS Intermediate in organic synthesis
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Thiophene 3-CH₃, 3-OH-pyrrolidine C₁₁H₁₅NO₂S Chiral building block for drug design

*Calculated formula based on structural analysis.

Key Observations

Core Heterocycle Influence :

  • The benzo[b]thiophene core in the target compound (vs. thiophene or imidazothiadiazole in others) increases aromatic surface area, likely enhancing π-π stacking interactions in biological targets. This is critical for kinase inhibitors, as seen in the pyrimidine-linked benzo[b]thiophene analog .
  • Thiophene derivatives (e.g., ) exhibit simpler structures and are often used as intermediates or chiral synthons .

Substituent Effects: Nitro Group: The 5-NO₂ group in the target compound may improve metabolic stability compared to electron-donating groups (e.g., 5-CH₃ in ), but could reduce solubility due to increased hydrophobicity. Pyrrolidine vs.

Biological Activity Trends: Pyrrolidinyl methanone derivatives are frequently employed in kinase inhibitors (e.g., Bcr-Abl in ), suggesting the target compound may share similar mechanisms. Chlorophenyl-substituted analogs (e.g., ) show marked anticancer activity, implying that halogenation could be a strategy to enhance potency in the target molecule.

Synthetic Accessibility: describes a general procedure using malononitrile or ethyl cyanoacetate with sulfur, which could be adapted for synthesizing the target compound’s thiophene core .

Biological Activity

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the reaction of 5-nitrobenzo[b]thiophene with pyrrolidine, often facilitated by catalysts and specific solvents to enhance yield and purity. The compound has a molecular formula of C13H12N2O3SC_{13}H_{12}N_{2}O_{3}S and a molecular weight of 248.3 g/mol .

The compound's biological activity can be attributed to its structural features, which include a nitro group and a thiophene ring. These components can interact with various biological targets, influencing cellular pathways. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cell viability and proliferation.

Antimicrobial Properties

Research indicates that derivatives of benzothiophene, including this compound, exhibit antimicrobial activity. In vitro studies have shown that certain benzothiophene derivatives possess significant antibacterial properties against a range of pathogens, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has been explored for its anticancer potential. Studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death. For instance, compounds with similar structures have been reported to inhibit folate receptor-expressing cancer cells by targeting de novo purine nucleotide biosynthesis pathways .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including our compound of interest, against the ESKAPE pathogens. The results indicated promising antibacterial profiles, particularly against Gram-positive bacteria .
  • Anticancer Mechanisms : Another investigation focused on the cellular mechanisms by which this compound induces apoptosis in cancer cells. The study found that treatment with this compound led to significant cell cycle arrest and increased markers of apoptosis in human tumor cell lines .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H12N2O3SAntimicrobial, Anticancer
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamideC20H22N2O4Anticancer
Nitrobenzo[b]thiophen derivativesVariesAntimicrobial

Q & A

Basic: What are the recommended synthetic routes for (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone?

Methodological Answer:
A common approach involves coupling a nitro-substituted heterocycle (e.g., 5-nitrobenzo[b]thiophene-2-carboxylic acid) with pyrrolidine under amide-forming conditions. Key steps include:

  • Activation: Use coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid.
  • Nucleophilic substitution: React the activated intermediate with pyrrolidine in anhydrous DMF or THF.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to improve yields. For analogous nitro-heterocyclic methanones, yields of 65–80% have been reported under similar conditions .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the pyrrolidine ring integration, nitro group position, and benzo[b]thiophene substitution. Aromatic protons typically appear at δ 7.5–8.5 ppm.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H14_{14}N2_2O3_3S).
  • FTIR: Key peaks include C=O stretch (~1650 cm1^{-1}) and NO2_2 symmetric/asymmetric stretches (~1520 and 1350 cm1^{-1}).
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm. Reference standards and retention time comparisons enhance reliability .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions may arise from variability in experimental design. To address this:

  • Control variables: Standardize cell lines (e.g., HepG2 vs. HEK293), compound purity (>98%), and solvent (DMSO concentration ≤0.1%).
  • Dose-response curves: Perform triplicate assays across a wide concentration range (1 nM–100 µM) to establish IC50_{50} values.
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in cytotoxicity assays may stem from differences in incubation time or serum content in media .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Target identification: Use affinity chromatography or pull-down assays with a biotinylated derivative to isolate binding proteins.
  • Enzymatic assays: Test inhibition of kinases or oxidoreductases (e.g., NADPH oxidase) linked to the nitro group’s redox activity.
  • Computational docking: Model interactions using software like AutoDock Vina. The nitro group may form hydrogen bonds with catalytic residues (e.g., Tyr or Lys in enzyme active sites). Validate predictions with site-directed mutagenesis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use a fume hood for weighing and synthesis to avoid inhalation of fine particles.
  • Waste disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal. Document all procedures per institutional EH&S guidelines .

Advanced: How can X-ray crystallography be applied to determine the compound’s structure?

Methodological Answer:

  • Crystal growth: Use slow evaporation in a 1:1 mixture of dichloromethane and hexane at 4°C.
  • Data collection: Perform at 100 K with synchrotron radiation (λ = 0.7–1.0 Å).
  • Analysis: Solve the structure via direct methods (ShelXT) and refine with ShelXL. Focus on hydrogen-bonding motifs (e.g., C=O···H–N interactions with pyrrolidine) to confirm stereoelectronic effects .

Advanced: How should researchers address low synthetic yields during scale-up?

Methodological Answer:

  • Solvent optimization: Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
  • Catalyst screening: Test Pd(OAc)2_2 or CuI for coupling steps.
  • Process monitoring: Use in situ FTIR or Raman spectroscopy to track intermediate formation. For example, incomplete activation of the carboxylic acid may require extended reaction times .

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